3-((8-Methoxyquinolin-4-yl)oxy)aniline
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Overview
Description
3-((8-Methoxyquinolin-4-yl)oxy)aniline is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-Methoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 8-methoxyquinoline with aniline under specific conditions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with aniline occurs . The reaction is often carried out in the presence of a copper catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((8-Methoxyquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-((8-Methoxyquinolin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 3-((8-Methoxyquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Another quinoline derivative with similar structural features.
4-Hydroxyquinoline: Known for its biological activities and used in various medicinal applications.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole moiety, exhibiting significant pharmacological properties
Uniqueness
3-((8-Methoxyquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(8-methoxyquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-3-6-13-14(8-9-18-16(13)15)20-12-5-2-4-11(17)10-12/h2-10H,17H2,1H3 |
InChI Key |
PRXHFBMPRCZEOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
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